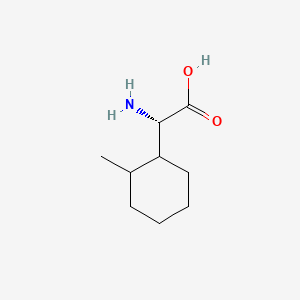![molecular formula C10H24ClNOSi B15324354 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride, mixture of diastereomers, is a complex organic compound featuring a cyclobutane ring substituted with methoxymethyl and trimethylsilyl groups
準備方法
The synthesis of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride involves multiple steps, starting with the formation of the cyclobutane ring. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxymethyl and Trimethylsilyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxymethyl chloride and trimethylsilyl chloride.
Amination and Hydrochloride Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trimethylsilyl groups using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. Specific pathways involved would depend on the context of its application.
類似化合物との比較
Similar compounds include other cyclobutane derivatives with different substituents. For example:
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopropane: This compound has a cyclopropane ring instead of a cyclobutane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclohexane: This compound features a cyclohexane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopentane: This compound has a cyclopentane ring.
The uniqueness of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride lies in its specific ring structure and the combination of substituents, which can confer distinct chemical and biological properties.
特性
分子式 |
C10H24ClNOSi |
|---|---|
分子量 |
237.84 g/mol |
IUPAC名 |
1-(methoxymethyl)-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NOSi.ClH/c1-12-8-10(11)5-9(6-10)7-13(2,3)4;/h9H,5-8,11H2,1-4H3;1H |
InChIキー |
XSNHQMNMVSNYGR-UHFFFAOYSA-N |
正規SMILES |
COCC1(CC(C1)C[Si](C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


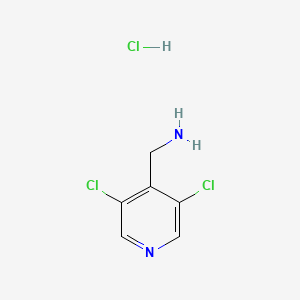
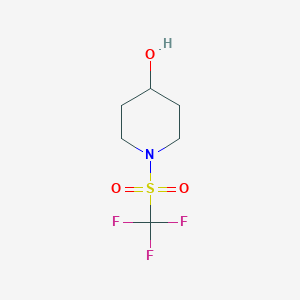
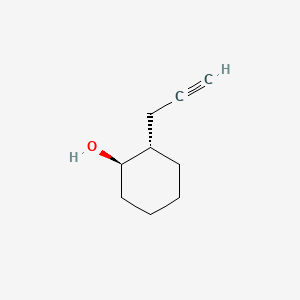
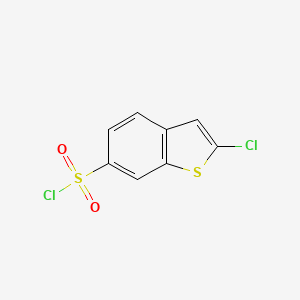
![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
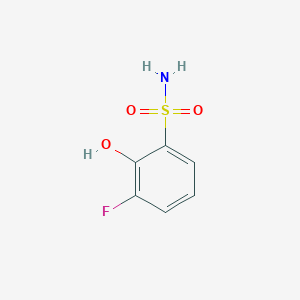
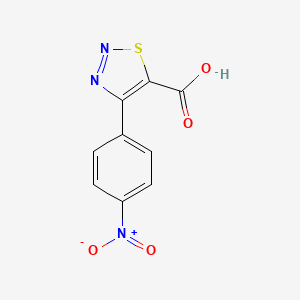
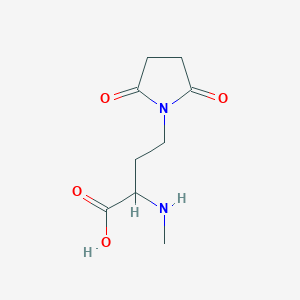
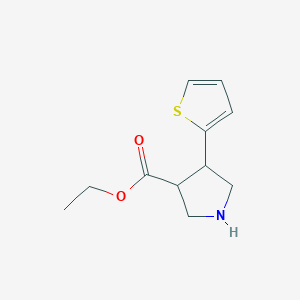
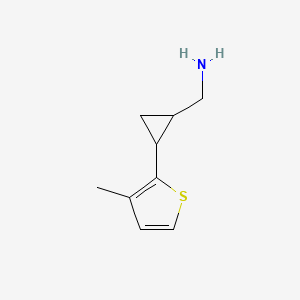
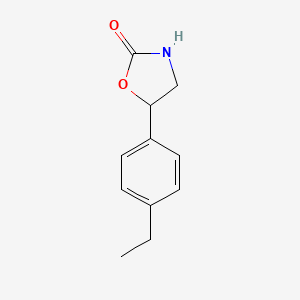
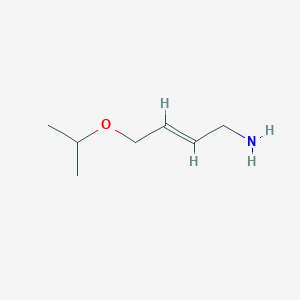
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
